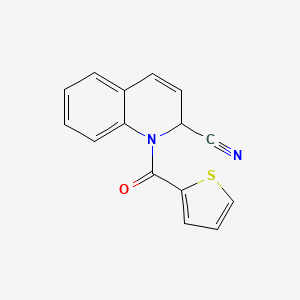
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound that features both a thiophene ring and a quinoline ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the thiophene ring, which is a sulfur-containing five-membered ring, and the quinoline ring, which is a fused bicyclic structure, makes this compound a versatile scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile typically involves multi-step organic synthesis. One common method includes the condensation of thiophene-2-carboxylic acid with 2-aminobenzonitrile under acidic conditions to form the quinoline ring system. The reaction conditions often require a catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds, forming new carbon-carbon bonds.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the search for new antimicrobial, anticancer, or anti-inflammatory agents.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its interaction with various biological targets.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its electronic properties.
Mechanism of Action
The mechanism of action of 1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, while the quinoline ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other similar compounds such as:
Thiophene derivatives: These compounds share the thiophene ring and may exhibit similar electronic properties and reactivity.
Quinoline derivatives: Compounds with the quinoline ring system may have comparable biological activities and synthetic applications.
Unique Features:
Similar Compounds
- Thiophene-2-carboxylic acid
- 2-Aminobenzonitrile
- Quinoline-2-carboxylic acid
- 1-(Thiophene-2-carbonyl)-LSD
Properties
Molecular Formula |
C15H10N2OS |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
1-(thiophene-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C15H10N2OS/c16-10-12-8-7-11-4-1-2-5-13(11)17(12)15(18)14-6-3-9-19-14/h1-9,12H |
InChI Key |
LSCHCNLPMLOXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CS3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


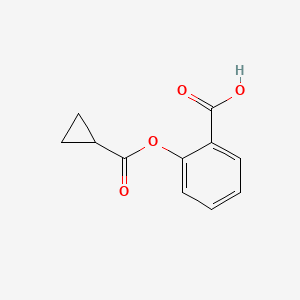
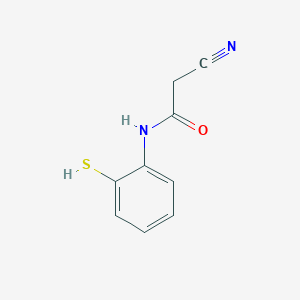
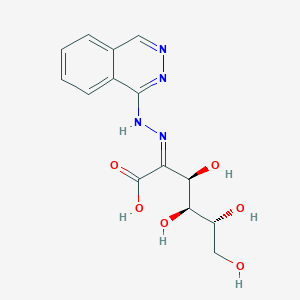
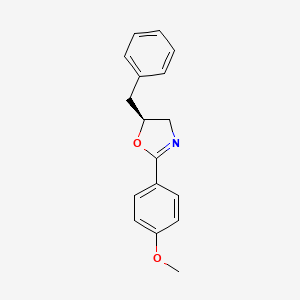

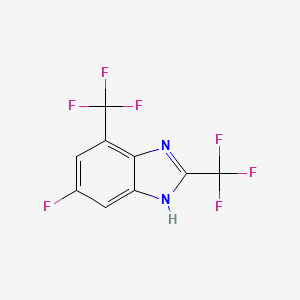
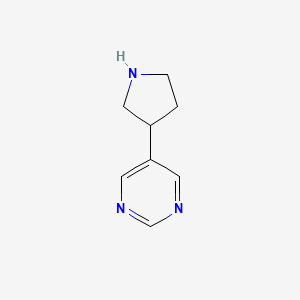
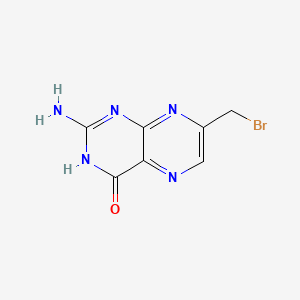
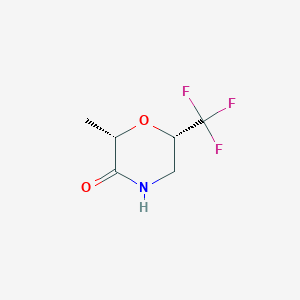
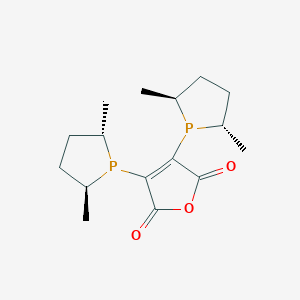
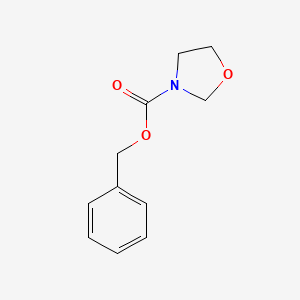
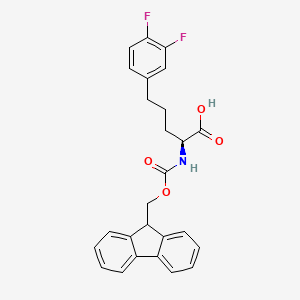
![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
